5-Norbornene-2,3-dicarboxylic anhydride

Descripción general

Descripción

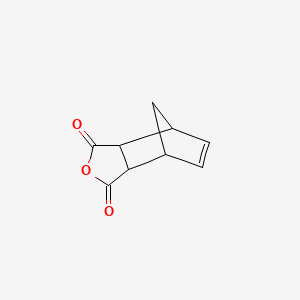

5-Norbornene-2,3-dicarboxylic anhydride, also known as nadic anhydride, is an organic acid anhydride derivative of norbornene. It is a white solid at room temperature and is known for its reactivity due to the strained ring structure of norbornene. This compound is widely used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Norbornene-2,3-dicarboxylic anhydride is typically synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction predominantly yields the endo isomer, which can be converted to the exo isomer through UV irradiation .

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where cyclopentadiene and maleic anhydride are reacted under controlled temperatures and pressures to maximize yield and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Ring-opening metathesis polymerization (ROMP): This reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst, and is used to create high molecular weight polymers.

Hydrolysis: The anhydride can be hydrolyzed to form the corresponding dicarboxylic acid.

Common Reagents and Conditions:

ROMP: Typically uses Grubbs catalysts in solvents like tetrahydrofuran under controlled temperatures.

Hydrolysis: Involves water or aqueous solutions under mild conditions.

Major Products:

Aplicaciones Científicas De Investigación

Polymer Science

5-Norbornene-2,3-dicarboxylic anhydride is primarily utilized in the synthesis of high-performance polymers. Its unique structure allows for the formation of thermosetting resins through various polymerization techniques.

Ring-Opening Metathesis Polymerization (ROMP)

The compound is a key monomer in ROMP, where it undergoes polymerization to form poly(noric) polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for aerospace and automotive applications. For instance, endo-5-norbornene-2,3-dicarboxylic anhydride has been successfully polymerized to yield materials with enhanced tensile strength and thermal resistance when combined with other monomers .

Polyamic Acid and Polyimide Production

Nadic anhydride is also used in the production of polyamic acids, which are precursors to polyimides. The process typically involves reacting nadic anhydride with aromatic diamines in a high-boiling aprotic solvent. The resulting polyamic acid can be thermally cyclized to form polyimides with outstanding thermal and oxidative stability. These polyimides are used in applications such as high-temperature coatings and adhesives .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamic Acid | High thermal stability | Coatings, adhesives |

| Polyimide | Excellent chemical resistance | Aerospace components, electrical insulators |

Coatings and Adhesives

This compound serves as a co-monomer in polyester-based coatings for metal cans. Studies have shown that it contributes to the durability and chemical resistance of these coatings without posing safety concerns at regulated levels . The compound's low migration potential into food products has been confirmed through rigorous testing, ensuring consumer safety when used in food contact materials.

Chemical Intermediate

As an organic synthesis intermediate, nadic anhydride is involved in various chemical reactions that lead to the formation of more complex molecules. It can be used to synthesize various derivatives that find use in pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of functionalized norbornene derivatives through Diels-Alder reactions with maleic anhydride .

High-Performance Polymers

A case study involving the use of nadic anhydride in producing high-performance polyimides demonstrated significant improvements in tensile strength and thermal stability compared to traditional polymers. The study highlighted the effectiveness of using nadic anhydride as part of a mixed monomer system to tailor properties for specific applications .

Food Packaging Coatings

Research conducted by the European Food Safety Authority (EFSA) assessed the safety of this compound when used in polyester-based can coatings. The findings indicated that the compound does not pose a safety risk when used within specified limits, thus supporting its application in food packaging .

Mecanismo De Acción

The mechanism of action of 5-norbornene-2,3-dicarboxylic anhydride primarily involves its reactivity due to the strained ring structure of norbornene. This strain makes the compound highly reactive in Diels-Alder reactions and ring-opening metathesis polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other reactive species, leading to the creation of complex polymeric structures .

Comparación Con Compuestos Similares

5-Norbornene-exo-2,3-dicarboxylic anhydride: An isomer with similar reactivity but different spatial configuration.

Methyl-5-norbornene-2,3-dicarboxylic anhydride: Used as a curing agent in epoxy resins and has applications in the preparation of carbon nanotube/polymer films.

Uniqueness: 5-Norbornene-2,3-dicarboxylic anhydride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both Diels-Alder reactions and ring-opening metathesis polymerization makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5-Norbornene-2,3-dicarboxylic anhydride (NDA) is a bicyclic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structural properties enable it to participate in a range of chemical reactions and biological activities. This article provides a comprehensive overview of the biological activity of NDA, including its synthesis, applications, and safety assessments based on diverse research findings.

This compound is synthesized primarily through the reaction of cyclopentadiene with maleic anhydride. The synthesis can yield both endo and exo isomers, which exhibit different physical and chemical properties. Recent advancements in synthetic methodologies have enabled high-efficiency production using microreactor technology, allowing for better control over reaction conditions and isomer ratios .

Genotoxicity and Toxicological Assessments

Research conducted by the European Food Safety Authority (EFSA) evaluated the genotoxicity of NDA. The findings indicated that NDA and its low molecular weight fractions (LMWF) did not exhibit genotoxic effects in vivo. The calculated worst-case migration levels into food products were deemed safe, with a no-observed-adverse-effect level (NOAEL) established from subchronic oral studies in rats .

| Study | Findings |

|---|---|

| EFSA Assessment | No genotoxicity observed; safe for food contact at specified levels. |

| Subchronic Oral Study | NOAEL established with a large margin of safety. |

Applications in Drug Development

NDA has been explored for its potential therapeutic applications. It has been shown to modify biological macromolecules such as chitosan, enhancing their thermal stability and reducing crystallinity, which may improve their functionality in drug delivery systems . Additionally, NDA derivatives have been investigated for their roles in modulating cellular pathways associated with inflammation and cancer progression .

Case Studies

- Chitosan Modification : A study demonstrated the successful modification of chitosan using NDA, resulting in improved thermal stability and altered microstructure. This modification could enhance the material's applicability in biomedical fields .

- Inflammation Pathways : In experimental models, NDA derivatives were linked to modulation of copper signaling pathways that influence inflammation. This suggests potential roles for NDA in anti-inflammatory therapies .

Safety and Regulatory Status

The safety profile of NDA has been extensively reviewed, particularly concerning its use in food contact materials. The EFSA concluded that NDA poses no significant safety concerns when used as a co-monomer in polyester coatings for food packaging . Migration studies indicated that levels do not exceed regulatory limits under typical use conditions.

Propiedades

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55636-72-1 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047456 | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

826-62-0, 2746-19-2, 129-64-6 | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 826-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.